Hopeanolin
Description
Structure
2D Structure
Properties
Molecular Formula |
C42H28O10 |
|---|---|
Molecular Weight |
692.7 g/mol |
IUPAC Name |
(2R,3R,10R,11S,18R,19R)-15,23-dihydroxy-3,11,19-tris(4-hydroxyphenyl)-4,12,20-trioxaheptacyclo[16.6.1.12,5.110,13.021,25.09,27.017,26]heptacosa-1(25),5,9(27),13,15,17(26),21,23-octaene-7,8-dione |
InChI |
InChI=1S/C42H28O10/c43-21-7-1-18(2-8-21)40-34-27-14-25(47)16-30-33(27)38(42(51-30)20-5-11-23(45)12-6-20)37-36-31(17-28(48)39(37)49)52-41(19-3-9-22(44)10-4-19)35(36)26-13-24(46)15-29(50-40)32(26)34/h1-17,34-35,38,40-47H/t34-,35-,38-,40+,41+,42-/m1/s1 |
InChI Key |
PEVCENMPFGEBKL-MGZRWOOSSA-N |
Isomeric SMILES |
C1=CC(=CC=C1[C@H]2[C@@H]3C4=C5[C@@H]([C@H](OC5=CC(=C4)O)C6=CC=C(C=C6)O)C7=C8[C@H]([C@@H](OC8=CC(=O)C7=O)C9=CC=C(C=C9)O)C1=C3C(=CC(=C1)O)O2)O |
Canonical SMILES |
C1=CC(=CC=C1C2C3C4=C5C(C(OC5=CC(=C4)O)C6=CC=C(C=C6)O)C7=C8C(C(OC8=CC(=O)C7=O)C9=CC=C(C=C9)O)C1=C3C(=CC(=C1)O)O2)O |
Synonyms |
hopeanolin |
Origin of Product |
United States |
Isolation and Dereplication Methodologies for Hopeanolin
Advanced Spectroscopic Methods for Structural Elucidation
Mass Spectrometry (e.g., LC-MS (ToF))
Mass spectrometry (MS) provides crucial information about the molecular weight and elemental composition of a compound, which is essential for determining its molecular formula acs.org. For Hopeanolin, LC-MS (ToF) (Liquid Chromatography-Mass Spectrometry coupled with Time-of-Flight analyzer) was employed researchgate.netresearchgate.net. LC-MS (ToF) offers high mass resolution and accuracy, enabling the differentiation of compounds with very similar molecular masses and providing precise molecular weight information. The High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) of this compound showed an [M-H]⁻ ion at m/z 691.1603 (calculated for C₄₂H₂₇O₁₀, 691.1610), supporting its molecular formula researchgate.net.
Infrared (IR) and Ultraviolet-Visible (UV) Spectroscopy
IR and UV-Visible spectroscopies provide complementary information about the functional groups and electronic transitions within a molecule, respectively researchgate.netresearchgate.net.
Infrared (IR) Spectroscopy: IR spectroscopy identifies characteristic functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavelengths, which corresponds to molecular vibrations. For this compound, the IR spectrum (KBr) showed absorption bands indicative of hydroxyl groups (OH), aliphatic C-H, carbonyl (C=O), aromatic C=C, oxyaryl C-O, and para-disubstituted benzene (B151609) rings researchgate.net.
Table 3: Selected IR Data for this compound (KBr)
| γmax (cm⁻¹) | Functional Group/Feature |
| 3402 | OH (hydroxyl) |
| 3382 | OH (hydroxyl) |
| 2925 | C-H aliphatic |
| 1789 | C=O (carbonyl) |
| 1700 | C=O (carbonyl) |
| 1615, 1614 | C=C aromatic |
| 1519, 1517 | C=C aromatic |
| 1454, 1451 | C=C aromatic |
| 1267, 1213, 1171 | C-O oxyaryl |
| 835 | p-disubstituted benzene |
| Note: Data compiled from multiple mentions of IR absorptions for this compound researchgate.net. |
Ultraviolet-Visible (UV) Spectroscopy: UV-Vis spectroscopy is used to detect conjugated pi-bonding systems and aromatic rings within a molecule, as these structures absorb light in the UV and visible regions of the electromagnetic spectrum. This compound exhibited UV absorption maxima (λmax) in methanol (B129727) at 283 nm and 282 nm, consistent with its polyphenolic, resveratrol-oligomer nature, which contains extensive conjugated systems researchgate.net.
Table 4: UV Data for this compound (MeOH)
| λmax (nm) |
| 283 |
| 282 |
| Note: Data compiled from multiple mentions of UV absorption maxima for this compound researchgate.net. |
Integration of Spectroscopic Data for Elucidation
The complete structure elucidation of this compound, like other complex natural products, is achieved by the meticulous integration and interpretation of data obtained from all spectroscopic techniques acs.orgacs.org. Each technique provides a unique piece of the puzzle: MS provides the molecular formula, IR identifies key functional groups, UV indicates chromophores, and NMR (especially 2D NMR) establishes the connectivity and spatial arrangement of atoms acs.orgacs.org. By combining these diverse datasets, researchers can construct a comprehensive and accurate representation of the molecule's structure. For this compound, the structures were established based on a comprehensive analysis of UV, IR, NMR, and mass spectra researchgate.netresearchgate.netphcogrev.com.
Computer-Assisted Structure Elucidation (CASE) Systems
Computer-Assisted Structure Elucidation (CASE) systems are computational tools designed to aid chemists in determining molecular structures from spectroscopic data. These systems utilize algorithms to generate all possible molecular structures consistent with a given molecular formula and experimental spectral data, such as 1D and 2D NMR (HSQC, HMBC, COSY, NOESY/ROESY), MS, IR, and UV spectra acs.orgacs.org.
This compound has been used as a test case to demonstrate the capabilities of advanced CASE systems, such as StrucEluc acs.orgsigmaaldrich.com. In one instance, published 1D and 2D NMR data for this compound, including 80 HMBC and 3 COSY correlations, were input into the StrucEluc program to elucidate its "unknown" structure acs.orgsigmaaldrich.com. CASE systems can significantly reduce the time and effort required for structure determination, especially for large and complex natural products, by systematically processing fuzzy, contradictory, incomplete, or uncertain spectral information. They mimic the expert's reasoning process, allowing for the generation and filtering of candidate structures based on their compatibility with experimental data, ultimately leading to the correct molecular structure.
Application of StrucEluc System for this compound
The StrucEluc system, a computer-assisted structure elucidation (CASE) expert system, was utilized to challenge and validate its capabilities in determining the structure of this compound nih.govresearchgate.net. For this purpose, published 1D and 2D NMR data of this compound were input into the system nih.govresearchgate.net. Specifically, 80 Heteronuclear Multiple Bond Correlation (HMBC) and 3 Correlation Spectroscopy (COSY) correlations were provided, from which a Molecular Connectivity Diagram (MCD) was constructed nih.govresearchgate.net.
The StrucEluc system automatically assigned atom hybridization for most carbon atoms, except for eight CH atoms and two quaternary carbon atoms with chemical shifts in the 90–120 ppm range, where the program considered the possibility of C=C or O-C (O-C-O) assignments nih.gov. The system then proceeded to generate possible structures.
StrucEluc Performance for this compound Elucidation nih.gov
| Parameter | Value |
| Structures Generated | 68 |
| Time for Generation | 12 seconds |
| Structures After Filtering | 9 |
| Final Rank of this compound | 1 |
Following structure generation, 13C NMR chemical shifts were predicted for all generated structures using a combination of fragment, incremental, and neural network approaches nih.gov. The rigorous filtering and ranking process within StrucEluc resulted in the first-ranked structure being identical to the previously determined structure of this compound nih.govrsc.org.
Analysis of Non-Standard Correlations in CASE Workflows
In the context of computer-assisted structure elucidation, the logical analysis of 2D NMR data often reveals "nonstandard correlations" (NSCs). These are connectivities, particularly in HMBC spectra, that extend beyond the typical two or three bonds and can introduce contradictions in the spectral data interpretation nih.govrsc.org. The presence of such non-standard correlations poses a significant challenge to inferring molecular structures accurately from 2D NMR data, as they are not easily distinguishable from standard correlations rsc.org.
The StrucEluc system is distinguished by its inclusion of mathematical algorithms designed to detect and resolve these contradictions, enabling it to process real 2D NMR data that may contain non-standard connectivities nih.gov. Furthermore, the system's "fuzzy structure generation" capability is crucial; it allows for the successful elucidation of structures even when an unknown number of non-standard correlations of unknown lengths are present in the spectra nih.govrsc.org. For the specific case of this compound, the analysis of its 2D NMR data by StrucEluc did not detect any non-standard correlations through the examination of the Molecular Connectivity Diagram (MCD) nih.gov.
Automated Determination of Relative Stereochemistry and 3D Modeling
The StrucEluc system has been advanced to include an algorithm for the automated determination of relative stereochemistry and the generation of 3D molecular models nih.govrsc.orgrsc.org. This capability is primarily based on the analysis of nuclear Overhauser effect (NOE) constraints derived from NOESY (Nuclear Overhauser Effect Spectroscopy) and/or ROESY (Rotating-frame Overhauser Effect Spectroscopy) 2D NMR spectra nih.govrsc.org. The program is designed to extract NOE information, which provides insights into spatial proximity between nuclei, and subsequently determines the molecular stereochemistry nih.gov. Additionally, results from selective NOE or ROE experiments can be directly input into the system to refine the stereochemical assignment nih.gov. This process can be applied to several of the most probable structures generated during the initial structure elucidation phase nih.gov.
In the elucidation of this compound, while the StrucEluc system initially ranked the correct stereoisomer in the third position, the integration of observed NOESY correlations and subsequent assessment by an expert spectroscopist were instrumental in promoting the correct stereoisomer to the first position rsc.org. This demonstrates the synergistic relationship between advanced computational tools like StrucEluc and expert human interpretation in resolving complex stereochemical challenges.
Biosynthetic Pathways and Chemical Derivatization of Hopeanolin
Proposed Biosynthetic Origins
The biosynthesis of Hopeanolin is rooted in the broader pathway of stilbenoid production, primarily through the oligomerization of monomeric resveratrol (B1683913) units.
Oligostilbenoids, a diverse group of natural products that includes this compound, are formed through the oxidative coupling of C6–C2–C6 units, with resveratrol serving as a fundamental building block. uni.lu This process involves successive regioselective and stereoselective oligomerization of resveratrol. uni.lu The proposed mechanism for this oligomerization includes the generation of phenoxy radicals and highly reactive quinomethides, followed by spontaneous regioselective radical-radical coupling, regiodivergent Friedel-Crafts reactions, nucleophilic trappings, and tautomerizations. uni.lu this compound is specifically identified as a resveratrol trimer, highlighting its origin from three resveratrol units. wikipedia.orgguidetopharmacology.orgnih.gov
Stilbene (B7821643) synthases (STS) are pivotal enzymes within the phenylpropanoid pathway, directly catalyzing the formation of the stilbene skeleton. nih.govflybase.org These enzymes facilitate the condensation reaction between three units of malonyl-CoA and a CoA-ester of a cinnamic acid derivative, such as p-coumaroyl-CoA, to produce trans-resveratrol. nih.govflybase.org The activity of STS is crucial for regulating the production of various biologically active stilbenoids, including the precursors to oligomeric forms like this compound. flybase.org
Stilbenes are well-recognized as phytoalexins, which are compounds produced by plants to defend against pathogenic attacks (biotic stress) and to adapt to adverse environmental conditions (abiotic stress). nih.gov The biosynthesis of stilbenes, including those that lead to this compound, can be significantly enhanced in response to these stresses. nih.gov Biotic stresses encompass challenges from pests and diseases, while abiotic stresses include environmental factors such as drought, extreme temperatures (heat or cold), salinity, and nutrient deficiencies. Plants respond to these stressors by synthesizing or increasing the concentration of secondary metabolites, including stilbenes. Furthermore, phytohormones like methyl jasmonate (MeJA) and salicylic (B10762653) acid (SA) have been shown to act as elicitors, inducing the production of stilbenoids in plants. flybase.org
Synthetic Methodologies for Analogue Generation
The complexity of oligostilbenoids like this compound presents challenges for their isolation from natural sources in sufficient quantities, driving the development of synthetic methodologies. wikipedia.org
The total synthesis of oligostilbenoids is a complex endeavor. Hopeanol (B1258078) and Hopeahainol A, which are dimeric resveratrol isolates structurally related to this compound, have been targets of total synthesis efforts. These synthetic routes often feature cascade-based bond constructions and can provide insights into their potential biogenetic pathways. For instance, a formal total synthesis of hopeanol has been reported. guidetopharmacology.org Strategies for the programmable, controlled, and potentially scalable synthesis of the resveratrol family have been developed, employing strategy- and reagent-guided chemical functionalizations to differentiate multiple reactive sites. wikipedia.org
Chemoenzymatic synthesis offers a promising avenue for generating this compound derivatives and related compounds by integrating chemical and enzymatic reactions. This approach is particularly valuable for achieving high stereoselectivity and can be effective in producing synthetically important molecules. For example, the chemo-enzymatic synthesis of novel resveratrol-related dimers featuring the benzo[b]furan framework has been achieved through oxidative dimerization catalyzed by laccase enzymes. wikipedia.org This methodology holds potential for the synthesis of various 2,3-diarylbenzo[b]furans derivatives. wikipedia.org Additionally, complex phenylpropanoid derivatives have been synthesized using the enzymatic secretome of Botrytis cinerea.
Data Table: this compound Isolation and Activity
| Compound Name | Source Plant | Isolation Location | Activity | MIC Value Range |
| This compound | Hopea exalata | Stem bark | Antifungal | 0.1-22.5 µg/mL wikipedia.orgguidetopharmacology.orgnih.gov |
Regio- and Stereocontrolled Synthesis Strategies
While this compound has been extensively studied for its isolation and structural characterization from natural sources, detailed strategies for its total synthesis, particularly concerning regio- and stereocontrol, are not explicitly elaborated in the currently available literature. The natural abundance and complex architecture of this compound, as an oligostilbenoid, suggest that its de novo chemical synthesis would present significant challenges in achieving precise control over regioselectivity and stereoselectivity.
In organic synthesis, regioselectivity refers to the preference for bond formation or cleavage at one specific region of a molecule over others. rsc.org Stereoselectivity, on the other hand, describes the preferential formation of one stereoisomer over others in a chemical reaction. rsc.org Achieving high levels of both regioselectivity and stereoselectivity is crucial in the synthesis of complex natural products like this compound, which often possess multiple chiral centers and reactive sites. For instance, in the stereoselective total synthesis of other complex natural products, strategies often involve conformation-directed cyclizations, highly regioselective reactions (e.g., Thiele-Winter acetoxylation), and stereoselective coupling reactions (e.g., Horner-Wadsworth-Emmons coupling). Similarly, stereospecific and regioselective approaches have been developed for the synthesis of various functionalized compounds, often employing catalyst-free annulation or reductive cross-coupling reactions. The absence of specific synthetic routes for this compound in the literature suggests that its complex structure, particularly the ortho-quinone nucleus and multiple phenolic hydroxyl groups, would necessitate sophisticated synthetic methodologies to overcome challenges in selectivity and yield.
Chemical Derivatization for Functional Studies and Analytical Enhancement
Chemical derivatization is a powerful technique employed to modify the physicochemical properties of a compound, making it more amenable for various functional studies or enhancing its detection and separation in analytical techniques. researchgate.net This process involves converting a compound into a derivative by altering specific functional groups, which can lead to changes in properties such as volatility, polarity, and thermal stability. researchgate.net
Methods for Modifying this compound Structure
Given this compound's structure as a resveratrol trimer with an ortho-quinone nucleus and multiple phenolic hydroxyl groups, several general derivatization methods could be conceptually applied to modify its structure for functional studies. Common derivatization reactions include silylation, acylation, and alkylation. researchgate.net
Silylation: This method is widely used, particularly for compounds containing hydroxyl, carboxyl, amine, and thiol groups, to increase their volatility and thermal stability. researchgate.net Silylation reagents react with active hydrogens, replacing them with silyl (B83357) groups.
Acylation: Acylation introduces acyl groups, often improving sensitivity and stability. researchgate.net It can also be used to activate carboxylic acids or to increase the molecular weight of the compound. researchgate.net
Alkylation: Alkylation involves the introduction of alkyl groups, which can enhance the stability of derivatives. researchgate.net
The choice of derivatization method for this compound would depend on the specific functional groups targeted and the desired alteration in properties for a particular study, such as altering its lipophilicity for membrane permeability studies or introducing tags for specific binding assays.
Derivatization for Enhanced Analytical Detection
Derivatization plays a crucial role in enhancing the analytical detection of compounds, particularly in chromatographic and spectrometric techniques, by improving sensitivity, specificity, and chromatographic behavior. researchgate.net
Chromatography (HPLC, GC): In High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), derivatization can address issues like poor retention, instability, and low sensitivity. Pre-column derivatization transforms the analyte before chromatographic separation, while post-column derivatization modifies analytes after separation to improve detectability. For instance, the addition of halogenated carbons can increase detectability by Electron Capture Detector (ECD). researchgate.net
Mass Spectrometry (MS): Derivatization can be used to improve the detection of metabolites in techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) imaging mass spectrometry. For example, chemical derivatization with reagents like 4-hydroxy-3-methoxycinnamaldehyde (B191438) (CA) has been used to improve the sensitivity and specificity of endogenous amine metabolites in tissues. Similarly, in Liquid Chromatography-Mass Spectrometry (LC-MS), chemical reduction with deuterated sodium cyanoborohydride has been employed to trap unstable folate species, like methylene-tetrahydrofolate (methylene-THF), as stable deuterated 5-methyl-THF, enabling accurate measurement of various folate pools. Such strategies could be adapted for this compound if its inherent properties hinder direct analytical detection.
In Silico Synthetic Accessibility Assessment
In silico synthetic accessibility assessment is a computational method used to estimate the ease or difficulty of synthesizing a chemical compound. nih.gov This assessment is crucial in drug discovery and chemical research for prioritizing molecules and avoiding the pursuit of compounds that are impractical or impossible to synthesize. nih.gov
Table 1: Predicted Synthetic Accessibility Score for this compound
| Compound | Predicted Synthetic Accessibility Score (SAscore) | Interpretation |
| This compound | 6.24 - 10.0 acs.org | Difficult to synthesize acs.org |
Mechanistic Investigations of Hopeanolin S Biological Activities
Antioxidant Mechanisms
Antioxidants play a crucial role in mitigating oxidative stress by neutralizing free radicals and inhibiting lipid peroxidation. While Hopeanolin, as a natural product, might possess antioxidant potential, specific experimental data detailing its antioxidant mechanisms, such as radical scavenging activities or inhibition of lipid peroxidation, are not extensively documented in the current literature.
Radical scavenging assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay, are widely employed to assess the ability of compounds to donate hydrogen atoms or electrons to stable free radicals, thereby neutralizing them. The DPPH assay involves the reduction of the violet-colored DPPH radical, which exhibits a characteristic absorbance at 515–517 nm, to a yellow product upon interaction with an antioxidant. This color change reflects the radical-scavenging capacity of the tested compound. plantaedb.com Antioxidant effects in such assays often occur through mechanisms like hydrogen atom transfer (HAT) or single-electron transfer followed by proton transfer (SET-PT). Despite the common use of these assays for evaluating natural product antioxidants, specific data demonstrating this compound's efficacy in DPPH or similar radical scavenging assays were not found in the reviewed literature.
Lipid peroxidation is a chain reaction involving the oxidative degradation of lipids, particularly polyunsaturated fatty acids, leading to cellular damage. Assays like the β-carotene bleaching method are used to evaluate a compound's ability to inhibit this process. In this assay, β-carotene, a colored compound, reacts with peroxidized linoleic acid and loses its color, allowing for spectrophotometric measurement of lipid peroxidation inhibition. While this method is a standard for assessing antioxidant activity related to lipid protection, specific research findings on this compound's capacity to inhibit lipid peroxidation using this or comparable methods were not identified.
Quantum chemical studies provide theoretical insights into the molecular mechanisms underlying antiradical activity by calculating parameters such as bond dissociation enthalpy (BDE), ionization potential (IP), and electron affinity (EA). These parameters help elucidate the favorability of mechanisms like Hydrogen Atom Transfer (HAT), Electron Transfer–Proton Transfer (ET-PT), and Sequential Proton Loss Electron Transfer (SPL-ET). Such computational approaches are valuable for predicting the antioxidant potential and identifying active sites within a molecule. However, specific quantum chemical investigations focusing on this compound's antiradical activity and its determinants were not found in the available research.
Antimicrobial Mechanistic Studies: Fungal Pathogen Interactions
This compound has demonstrated significant antimicrobial activity, particularly against various fungal pathogens, suggesting its potential as a natural antifungal agent.
Research has shown that this compound exhibits considerable in vitro antifungal activity against a range of plant pathogenic fungi. Isolated from the stem bark of Hopea exalata, this compound has been reported to possess high antifungal activity. The minimum inhibitory concentration (MIC) values indicate its potency against several agriculturally relevant fungal species.
The antifungal activity of this compound against specific fungal pathogens is summarized in the table below:
| Fungal Pathogen | MIC (µg/mL) | Source |
| Alternaria solani | 1.56 | |
| Colletotrichum lagenarium | 10.6 | |
| Fusarium oxysporum | 6.22 | |
| Pyricularia oryzae | 0.10 | |
| Valsa mali | 1.55 |
These findings highlight this compound's broad-spectrum antifungal efficacy, with particularly strong activity against Pyricularia oryzae, the causative agent of rice blast disease.
Understanding the molecular targets of antifungal compounds is crucial for developing new therapeutic strategies. This compound has been computationally investigated for its potential to inhibit specific enzymes in fungal systems. In one study, this compound was among 158 antifungal phytochemicals screened using molecular docking against the glucoamylase enzyme of Rhizopus oryzae to identify potential inhibitors. Glucoamylase (EC 3.2.1.3) is an important amylolytic enzyme produced by fungi like Rhizopus oryzae, responsible for breaking down starch into glucose. While the study indicated that this compound's docking score was evaluated in comparison to a positive control (Isomaltotriose), the research primarily focused on identifying potential inhibitors through computational means and did not provide experimental confirmation of glucoamylase inhibition by this compound or detailed mechanistic insights into its interaction with the enzyme. Further experimental validation would be necessary to confirm glucoamylase as a direct molecular target of this compound in Rhizopus oryzae.
Proposed Molecular Mechanisms of Action for Phenolics against Microorganisms (e.g., membrane disruption, enzyme inactivation, cell envelope interference)
This compound has exhibited potent antifungal activity, with minimum inhibitory concentration (MIC) values ranging from 0.1 to 22.5 µg/mL against various pathogenic fungi. acs.orgacs.orgufu.br While specific mechanistic details for this compound's antifungal action are not extensively detailed in the available literature, its classification as a phenolic compound allows for an understanding of its likely molecular mechanisms based on established actions of similar phytochemicals.
Phenolic compounds, including oligostilbenoids like this compound, are known to exert antimicrobial effects through multiple pathways, often simultaneously targeting various cellular components. A primary mechanism involves the disruption of microbial cell membranes . acs.orgscribd.com Polyphenols can interact with lipid bilayers, leading to alterations in membrane permeability and the formation of pores, which can cause the leakage of essential intracellular components such as nucleic acids, proteins, and inorganic ions. acs.orgscribd.com This disruption can also modify membrane fluidity and delocalize membrane lipids and proteins, severely damaging the bacterial cell. scribd.com
Another crucial mechanism is enzyme inactivation . Phenolic compounds can interfere with and inhibit various enzymes vital for microbial survival and proliferation. acs.orgscribd.comrsc.org For instance, some phenolics can inactivate enzymes involved in cell wall synthesis, making bacteria more susceptible to osmotic lysis. acs.org They can also inhibit enzymes crucial for DNA replication, such as DNA gyrase, and interfere with protein synthesis by targeting ribosomal subunits. acs.orgrsc.org The presence of multiple hydroxyl groups and electron delocalization within the phenolic structure is a key factor contributing to their microbial toxicity and ability to interact with microbial proteins and mitochondria. scribd.com
Furthermore, phenolics can cause cell envelope interference . This involves damaging the structural integrity of the cell wall and membrane, which are critical for maintaining cellular integrity and protecting the microorganism from external stressors. acs.orgrsc.org By compromising the cell envelope, these compounds can make microorganisms more vulnerable to their environment or other antimicrobial agents. rsc.org
Enzyme Modulation and Inhibition Profiles
Natural products are frequently investigated for their ability to modulate enzyme activity, a key aspect of their biological effects. This compound has been a subject of such investigations, particularly concerning its interaction with the urease enzyme. acs.orgacs.org
Urease Enzyme Inhibition (e.g., Jack Bean Urease)
This compound was tested for its inhibitory effects against Jack Bean Urease. acs.orgacs.org Jack Bean Urease is a nickel-dependent metalloenzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide. rsc.org While this compound was evaluated for this activity, specific quantitative data, such as IC50 (half maximal inhibitory concentration) or Ki (inhibition constant) values for this compound's inhibition of Jack Bean Urease, were not provided in the available search results.
However, the inhibition of urease is a well-established mechanism for combating various pathogenic microorganisms, such as Helicobacter pylori, which utilize urease to survive in acidic environments. plantaedb.comphcogrev.com Studies on other compounds have shown diverse mechanisms of urease inhibition. For example, baicalin, another flavonoid, has been identified as a competitive inhibitor of Jack Bean Urease, targeting the thiol groups in the enzyme's active site in a slow-binding, reversible, and concentration-dependent manner. [6, Previous Search] Other inhibitors have demonstrated competitive, non-competitive, or uncompetitive mechanisms, often interacting with the enzyme's active site or inducing conformational changes that impair its catalytic activity. rsc.orgplantaedb.comphcogrev.com The effectiveness of urease inhibitors is often measured by their IC50 values, with potent inhibitors demonstrating micromolar concentrations. ufu.brplantaedb.comphcogrev.com
Cellular Interaction Studies (Pre-clinical, in vitro, mechanistic focus)
The investigation of natural compounds often extends to their interactions with mammalian cells, particularly in the context of modulating cellular processes like proliferation. These pre-clinical, in vitro studies are crucial for understanding potential therapeutic applications and underlying mechanisms.
Modulation of Cellular Proliferation
While this compound has demonstrated antifungal activity, specific pre-clinical, in vitro mechanistic studies focusing on this compound's direct modulation of cellular proliferation (e.g., anti-proliferative or cytotoxic effects on cancer cell lines, or its impact on cell cycle progression) were not found in the provided search results. Research into cellular proliferation often involves techniques such as measuring DNA synthesis (e.g., BrdU or EdU incorporation), analyzing cell cycle markers (e.g., Ki67), or assessing metabolic activity (e.g., tetrazolium dye assays like MTT, MTS, WST-1, XTT). These methods help to quantify cell growth and identify potential inhibitory effects of compounds. While general discussions on the anticancer potential of natural products and methods for assessing cell proliferation exist, no direct data or mechanistic insights regarding this compound's influence on cellular proliferation were identified.
Data Tables
Table 1: Antifungal Activity of this compound
| Compound | Source Plant | Antifungal Activity (MIC Range) |
| This compound | Hopea exalata | 0.1 - 22.5 µg/mL acs.orgacs.orgufu.br |
Structure Activity Relationship Sar and Computational Modeling
Elucidation of Structural Determinants for Bioactivity
The presence and arrangement of specific functional groups within Hopeanolin's molecular architecture are critical for its observed bioactivities.
This compound has demonstrated significant antifungal activity, with minimum inhibitory concentration (MIC) values ranging from 0.1 to 22.5 µg/mL against various fungal strains. niist.res.inscribd.comnih.govresearchgate.netscribd.com This antimicrobial potential is largely attributed to its phenolic functions. Phenolic compounds are known to exert antimicrobial effects by inactivating microbial adhesins and enzymes, and disrupting cell envelope transport proteins through non-specific forces like hydrogen bonding, covalent bonding, and hydrophobic interactions. scribd.com As a resveratrol (B1683913) trimer with an ortho-quinone nucleus, this compound inherently possesses multiple phenolic hydroxyl groups, which are crucial for its interaction with microbial cellular components and subsequent inhibition of growth. kuvempu.ac.inresearchgate.netnih.gov The structural configuration of polyphenols, including the number and position of substituents in the benzene (B151609) ring, significantly impacts their antimicrobial action. researchgate.netnih.govunige.it
This compound exhibits potent antioxidant activity, demonstrated by its ability to protect β-carotene bleaching by linoleic acid and to scavenge DPPH radicals. researchgate.net The antioxidant properties of phenolic compounds, including this compound, are primarily dependent on the number and substitutional positions of their phenolic hydroxyl groups. researchgate.netstudysmarter.co.ukstanford.educreative-proteomics.comresearchgate.net These hydroxyl groups facilitate radical scavenging through mechanisms such as hydrogen atom transfer (HAT) and single electron transfer (SET). creative-proteomics.com For instance, this compound (referred to as Compound 1 in one study) showed IC₅₀ values of 0.18 mM in the β-carotene bleaching assay and 6.58 mM in the DPPH radical scavenging assay. researchgate.net The presence of an ortho-quinone nucleus in this compound further enhances its antioxidant capacity, as ortho-dihydroxyl substitution patterns are commonly regarded as important for the radical scavenging activities of phenolic acids. kuvempu.ac.inresearchgate.net
Table 1: this compound's Bioactivity Data
| Activity | Assay Method | Value / Range | Reference |
| Antifungal Activity | Minimum Inhibitory Concentration (MIC) | 0.1 - 22.5 µg/mL | niist.res.inscribd.com |
| Antioxidant Capacity | β-carotene bleaching by linoleic acid (IC₅₀) | 0.18 mM | researchgate.net |
| Antioxidant Capacity | DPPH radical scavenging (IC₅₀) | 6.58 mM | researchgate.net |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling aims to quantitatively correlate the structural or property descriptors of compounds with their biological activities. niist.res.innih.govacademicjournals.org While specific QSAR models for this compound were not detailed in the provided search results, the principles of QSAR are highly applicable to understanding and predicting its biological effects.
QSAR models establish mathematical relationships between chemical structure and biological activity, enabling the prediction of activities for untested molecules. niist.res.inkuvempu.ac.innih.govresearchgate.netresearchgate.netacademicjournals.orgnih.govnih.govwikipedia.org This computational approach is crucial in drug discovery for prioritizing promising candidates and reducing the need for extensive experimental testing. nih.govnih.gov Pharmacophore modeling, a related approach that identifies essential structural features for biological activity, has been applied in studies involving this compound, generating a seven-point pharmacophore hypothesis. niist.res.in This suggests that the key structural elements responsible for this compound's bioactivity can be mapped and potentially used for designing new compounds with improved properties.
The development of robust QSAR models relies on the accurate representation of molecular structures through various descriptors. These molecular descriptors capture essential information about a molecule's physicochemical properties, including constitutional, electronic, geometrical, hydrophobic, lipophilicity, solubility, steric, quantum chemical, and topological attributes. niist.res.inkuvempu.ac.inscribd.comresearchgate.netacademicjournals.orgnih.govnih.gov By correlating these numerical representations with observed biological activities, QSAR models can elucidate the specific structural features that drive a compound's potency and selectivity. For this compound, integrating such descriptors would be fundamental in constructing predictive models for its antifungal and antioxidant activities.
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are powerful computational tools used to investigate the interactions between small molecules (ligands) like this compound and their biological targets (receptors) at an atomic level.
Molecular docking studies predict the preferred binding orientation of a ligand to a receptor, providing insights into the binding affinity and the specific residues involved in the interaction. Virtual molecular docking has been employed in studies involving this compound to understand its potential interactions with biological targets. kuvempu.ac.instanford.edu
Molecular dynamics (MD) simulations extend these insights by modeling the physical movements of atoms and molecules over time, allowing researchers to study the dynamic behavior of complex molecular systems. For this compound, MD simulations have been performed using the Schrodinger-Desmond program with the OPLS-2005 force field for a duration of 3 ns. niist.res.in Furthermore, MD simulations have been utilized for this compound at 300 K for 100 ns to explore the stability of ligand-target complexes, improve docking results, and analyze the molecular mechanisms of protein-target interactions. These simulations provide valuable information on the stability of the this compound-target complex and the molecular mechanisms underlying its biological activities.
Ligand-Target Binding Affinity Prediction
This compound has been included in molecular docking studies aimed at identifying potential inhibitors of fungal enzymes. In one such in silico study, this compound was screened among 158 antifungal phytochemicals against the glucoamylase enzyme of Rhizopus oryzae. nih.gov While the study revealed a range of binding affinities for the screened compounds, from -4.1 to -9.4 kcal/mol, the specific binding affinity value for this compound itself was not explicitly highlighted as the strongest. nih.gov Dioscin, another phytochemical in the screening, was noted for exhibiting the strongest binding affinity of -9.4 kcal/mol. nih.gov
Beyond binding affinity, computational predictions for this compound have also touched upon its pharmacokinetic properties. It was predicted to have a poor bioavailability score, ranging between 11% and 17%, and high synthetic accessibility scores (6.24 to 10.0). nih.gov Furthermore, this compound was computationally predicted to exhibit poor solubility, a low gastrointestinal (GI) absorption rate, non-permeability to the blood-brain barrier (BBB), and was identified as a potential substrate for P-glycoprotein (Pgp), suggesting it might be readily effluxed. nih.gov
Table 1: Predicted ADMET Properties of this compound
| Property | Predicted Value/Characteristic nih.gov |
| Bioavailability Score | 11% - 17% (Poor) |
| Synthetic Accessibility | 6.24 - 10.0 (High) |
| Solubility | Poor |
| GI Absorption Rate | Low |
| BBB Permeability | Non-permeable |
| P-glycoprotein (Pgp) | Predicted Substrate |
| CYP Class Metabolism | Readily metabolized |
Analysis of Binding Interactions with Target Residues
In the molecular docking study against Rhizopus oryzae glucoamylase, this compound was part of a larger set of screened phytochemicals. nih.gov For the top ten compounds identified in this screening, common interacting residues with the glucoamylase enzyme included Tyr32, Lys34, Lys35, Phe58, and Ser57. nih.gov These interactions predominantly involved hydrogen bonding and hydrophobic forces. nih.gov While this compound was among the compounds screened, specific detailed analyses of its unique binding interactions with these target residues were not explicitly reported in the available information.
Conformational Dynamics of this compound and its Analogs
Density Functional Theory (DFT) and Quantum Chemical Calculations
Density Functional Theory (DFT) and other quantum chemical calculations offer powerful tools for investigating the electronic structure, reactivity, and reaction mechanisms of chemical compounds at an atomic and subatomic level.
Theoretical Exploration of Reaction Mechanisms
Direct theoretical explorations of the reaction mechanisms involving this compound, such as its synthesis or degradation pathways, using DFT or other quantum chemical methods, were not specifically identified in the search results. However, related studies within the Hopea genus have utilized DFT calculations to gain insights into biosynthetic pathways. For instance, DFT calculations were instrumental in investigating the biosynthesis of vaticahainol A and B, which are resveratrol dimers also found in Hopea hainanensis. These calculations revealed inconsistencies in the proposed biosynthetic routes, leading to structural corrections and providing new insights into the pathway of resveratrol dimers. mdpi.comresearchgate.net This suggests the potential for similar computational approaches to elucidate the reaction mechanisms pertinent to this compound.
Electronic Structure and Orbital Analysis (e.g., Natural Bonding Orbitals, Spin Density, Frontier Molecular Orbitals)
While quantum chemical calculations, including DFT, have been applied to this compound for structural elucidation, such as in the context of 13C NMR chemical shift calculations, detailed analyses of its electronic structure, including Natural Bonding Orbitals (NBO), Frontier Molecular Orbitals (FMO) (Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)), or spin density, were not explicitly described in the available literature. creative-biostructure.com General applications of NBO analysis provide insights into electron delocalization and charge transfer interactions, while FMO analysis helps in understanding chemical reactivity and electronic properties. vub.befrontiersin.orgnih.gov Spin density analysis is typically employed for open-shell systems to understand unpaired electron distribution. aps.org
Computational Insights into Biosynthetic Pathways
Specific computational insights directly pertaining to the biosynthetic pathway of this compound were not found in the search results. Nevertheless, the application of computational methods, particularly DFT, has been successful in elucidating aspects of biosynthetic pathways for related natural products from the Hopea genus, such as resveratrol dimers (vaticahainol A and B). researchgate.net These studies highlight the utility of computation-guided organic synthesis in advancing natural product research by providing insights into complex biosynthetic routes. researchgate.net Furthermore, broader computational workflows are being developed to systematically explore and expand heterologous biosynthetic pathways for natural product derivatives, demonstrating the growing role of cheminformatic tools in understanding and engineering biosynthesis. nih.gov
Future Research Directions in Hopeanolin Chemical Biology
Exploration of Undiscovered Biosynthetic Intermediates
The biosynthesis of complex natural products like Hopeanolin, a resveratrol (B1683913) trimer, often involves a series of enzymatic transformations from simpler precursors. While some understanding of its biogenetic pathway exists, the complete elucidation of all intermediate compounds remains a critical area for future research. ufu.br Identifying these undiscovered biosynthetic intermediates is crucial for comprehending the full enzymatic cascade and the regulatory mechanisms governing this compound's production in plants. Advanced analytical techniques, such as isotope labeling experiments (e.g., feeding putative 12C precursors to a 13C background), coupled with high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, can be employed to track the incorporation of precursors and identify transient intermediates. plantaedb.com Such discoveries could pave the way for pathway engineering, enabling the biotechnological production of this compound or its valuable precursors in heterologous hosts, thereby offering a sustainable alternative to extraction from natural sources.
Development of Advanced Synthetic Strategies for Complex Analogs
The structural complexity of this compound, characterized as an "unusual resveratrol trimer with an ortho-quinone nucleus," presents significant challenges for its total chemical synthesis. plantaedb.comufu.brscribd.com Current synthetic efforts for related resveratrol oligomers, such as hopeahainol A and hopeanol (B1258078), have employed novel cascade reactions and skeletal rearrangements, highlighting the need for sophisticated methodologies. Future research should focus on developing more efficient, stereoselective, and scalable synthetic strategies that can overcome these complexities. This includes exploring new catalytic reactions, innovative protecting group strategies, and convergent synthetic routes. Furthermore, the development of advanced synthetic methods will be pivotal for creating a diverse library of this compound analogs. These analogs, with precisely modified structures, could exhibit enhanced biological activities, improved stability, or altered physicochemical properties, addressing challenges such as the low bioavailability observed for some stilbenes. Computational simulation-based natural product syntheses are emerging as powerful tools to guide these efforts.
Mechanistic Elucidation of Broader Biological Activities in Model Systems
This compound has demonstrated notable antifungal activity, with minimum inhibitory concentration (MIC) values ranging from 0.1 to 22.5 μg/mL. plantaedb.comufu.brscribd.com It has also shown inhibitory effects against jack bean urease. plantaedb.comufu.brscribd.com However, as a resveratrol trimer, this compound belongs to a class of compounds known for a wide array of biological activities, including antioxidant, anti-cancer, anti-inflammatory, and anti-bacterial effects. Future research should aim to mechanistically elucidate these broader biological activities in various model systems. This involves comprehensive studies using in vitro cell lines (e.g., human cancer cell lines, fungal strains) and in vivo animal models to identify the specific molecular targets and signaling pathways modulated by this compound. Investigations into its mode of action could involve techniques such as proteomics to identify protein binding partners, transcriptomics to understand gene expression changes, and advanced microscopy to observe cellular responses. For instance, understanding its antifungal mechanism could involve studying its effects on fungal cell membrane integrity or enzymatic pathways, similar to how other antimicrobial natural products disrupt cell membranes or inactivate microbial enzymes.
Table 1: this compound's Reported Biological Activities
| Activity | Model System / Target | Key Finding | Citation |
| Antifungal Activity | Various pathogenic fungi | MIC range: 0.1-22.5 μg/mL | plantaedb.comufu.brscribd.com |
| Urease Inhibition | Jack bean urease | Inhibitory effect observed | plantaedb.comufu.brscribd.com |
Novel Computational Approaches for Predictive Modeling
Computational chemistry and bioinformatics offer powerful tools to accelerate this compound research. Computer-assisted methods have already been instrumental in the elucidation of this compound's structure using 1D and 2D NMR data. Future research should leverage novel computational approaches for predictive modeling across various aspects of this compound's study. This includes:
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing predictive models to correlate structural features of this compound and its analogs with their biological activities, guiding the rational design of more potent or selective compounds.
Molecular Docking and Dynamics Simulations: Predicting binding affinities and interactions of this compound with potential protein targets, providing insights into its mechanism of action and aiding in target identification.
ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction: Utilizing in silico tools to predict the pharmacokinetic properties of this compound and its analogs, which is crucial for assessing their drug-likeness and guiding lead optimization.
Biosynthetic Pathway Prediction: Employing computational tools to predict and refine the steps and enzymes involved in this compound's biosynthesis, complementing experimental efforts.
These computational approaches can significantly reduce the time and resources required for experimental screening and synthesis, enabling a more efficient discovery and development pipeline for this compound-based compounds.
Development of this compound and Analogs as Chemical Probes for Cellular Pathways
Natural products, owing to their diverse structures and specific biological interactions, are invaluable as chemical probes to dissect complex cellular pathways. Future research should focus on developing this compound and its synthetic analogs into such probes. This involves:
Derivatization with Tags: Synthesizing this compound analogs incorporating chemical tags (e.g., fluorescent tags for imaging, biotin (B1667282) tags for affinity purification, photoaffinity labels for target identification). These tagged probes can be used to visualize this compound's localization within cells, identify its direct protein or lipid binding partners, and map the cellular networks it influences.
Target Identification and Validation: Utilizing these probes to identify novel molecular targets and validate their roles in the biological activities observed for this compound. This can lead to the discovery of new therapeutic targets for diseases.
Elucidation of Disease Mechanisms: Employing this compound and its probes to perturb specific cellular pathways and observe the downstream effects, thereby gaining a deeper understanding of disease mechanisms and potentially identifying new therapeutic strategies. The ability to synthesize structurally modified analogs (as discussed in Section 6.2) is critical for this endeavor, allowing for fine-tuning of probe specificity and activity.
Q & A
Basic Research Questions
Q. What frameworks are recommended for structuring a literature review on Hopeanolin’s biochemical mechanisms?
- Methodological Approach : Use the PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) frameworks to define scope. For example:
- Population: Enzymatic targets of this compound.
- Intervention: In vitro/in vivo modulation of this compound concentrations.
- Comparison: Efficacy relative to structurally analogous compounds.
- Outcome: Quantitative metrics (e.g., binding affinity, catalytic inhibition).
Q. How to design reproducible experiments for this compound’s pharmacokinetic profiling?
- Key Steps :
Baseline Characterization : Use HPLC/MS for purity validation (>95%) and stability testing under varying pH/temperature.
Dose-Response Curves : Employ 3-5 biologically independent replicates with staggered dosing.
Control Groups : Include solvent-only controls and positive/negative controls (e.g., known inhibitors).
- Document protocols per NIH guidelines (e.g., preclinical checklist for animal studies) and deposit raw data in repositories like Figshare .
Q. What statistical methods are essential for validating this compound’s dose-dependent effects?
- Recommendations :
- Use ANOVA with post-hoc Tukey tests for multi-group comparisons.
- Apply linear regression to correlate dose with biomarker expression (e.g., p-values <0.05, R² >0.8).
- Report confidence intervals and effect sizes to address variability in biological systems .
Advanced Research Questions
Q. How to resolve contradictions in this compound’s reported antagonistic vs. agonistic effects across studies?
- Analytical Workflow :
Meta-Analysis : Compare experimental conditions (e.g., cell lines, assay sensitivity) using PRISMA guidelines.
Contextual Variables : Assess differences in solvent carriers (DMSO vs. aqueous buffers) impacting solubility.
Mechanistic Replication : Use CRISPR-edited cell models to isolate target pathways .
- Example contradiction: A 2023 study reported this compound as a β-catenin inhibitor, while a 2024 study observed Wnt pathway activation .
Q. What advanced techniques optimize this compound’s structural-activity relationship (SAR) analysis?
- Methodology :
- Computational Modeling : Molecular docking (AutoDock Vina) to predict binding sites.
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔG, ΔH).
- Crystallography : Co-crystallize this compound with target proteins (e.g., PDB-deposited structures).
Q. How to address batch-to-batch variability in this compound synthesis for longitudinal studies?
- Quality Control Protocol :
- Chromatographic Purity : Enforce ≥98% purity via UPLC with diode-array detection.
- Stability Monitoring : Store aliquots at -80°C with desiccants; avoid freeze-thaw cycles.
- Interlab Validation : Share samples with collaborating labs for reproducibility testing .
Q. What interdisciplinary approaches enhance this compound’s therapeutic potential assessment?
- Integrated Workflow :
Toxicogenomics : RNA-seq to identify off-target gene expression.
Metabolomics : LC-MS/MS to profile metabolite shifts in treated models.
Ethical AI : Machine learning (e.g., Random Forest) to predict clinical translatability.
Data Presentation Guidelines
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Tables/Figures :
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
